5-Nitroquinoline-6-sulfonyl chloride
Description
Foundational Significance of the Quinoline (B57606) Moiety in Heterocyclic Chemistry
Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural motif in a vast number of natural and synthetic compounds. orgsyn.orgbiosynth.comchemscene.com Its discovery dates back to the 19th century, and since then, the quinoline scaffold has been identified as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netgoogle.com This versatility has led to the development of numerous quinoline-based drugs with applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. chemscene.comgoogle.compjsir.org
The electronic nature of the quinoline ring system, characterized by the electron-withdrawing effect of the nitrogen atom, allows for a variety of chemical transformations. This reactivity enables the introduction of diverse functional groups at various positions on the ring, leading to a vast chemical space of quinoline derivatives with tailored properties. magtech.com.cnnih.gov The functionalization of the quinoline core is a key strategy in the design of new therapeutic agents and functional materials. magtech.com.cn
Overview of Sulfonyl Chloride Functional Groups in Organic Synthesis Methodologies
The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that serves as a versatile electrophile in organic synthesis. nih.gov Its utility stems from the strong electron-withdrawing nature of the sulfonyl group, which makes the chlorine atom an excellent leaving group in nucleophilic substitution reactions. This reactivity allows sulfonyl chlorides to readily react with a wide array of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively.
Sulfonamides, in particular, are a critical class of compounds in medicinal chemistry, found in numerous antibacterial drugs and other therapeutic agents. The formation of the sulfonamide linkage is a robust and reliable reaction, making sulfonyl chlorides invaluable reagents in the synthesis of complex drug candidates. Furthermore, sulfonyl chlorides can participate in other important transformations, such as Friedel-Crafts reactions to form sulfones, and can be used to introduce protecting groups in multi-step syntheses. The diverse reactivity of sulfonyl chlorides makes them a powerful tool for constructing a wide range of organic molecules. nih.gov
Specific Research Context of 5-Nitroquinoline-6-sulfonyl chloride within Functionalized Quinoline Derivatives
This compound represents a convergence of the key chemical features discussed above. As a functionalized quinoline derivative, it is situated within a class of compounds actively investigated for their potential biological activities. The presence of a nitro group (-NO₂) at the 5-position significantly influences the electronic properties of the quinoline ring. The nitro group is a strong electron-withdrawing group, which can activate the quinoline system towards nucleophilic aromatic substitution reactions.
The placement of the sulfonyl chloride group at the 6-position provides a reactive handle for the introduction of a wide variety of substituents. This allows for the synthesis of a library of 6-substituted-5-nitroquinoline derivatives. The combination of the nitro and sulfonyl chloride functionalities on the quinoline scaffold makes this compound a valuable intermediate for the synthesis of novel compounds with potential applications in drug discovery and materials science. Research in this area would likely focus on synthesizing a range of sulfonamide derivatives and evaluating their biological properties, leveraging the established importance of both the quinoline nucleus and the sulfonamide functional group in medicinal chemistry.
Chemical Compound Data
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₉H₅ClN₂O₄S |
| Molecular Weight | 272.67 g/mol |
| CAS Number | Not available |
Structure
3D Structure
Properties
IUPAC Name |
5-nitroquinoline-6-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O4S/c10-17(15,16)8-4-3-7-6(2-1-5-11-7)9(8)12(13)14/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSQILVPFIKOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])S(=O)(=O)Cl)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies of 5 Nitroquinoline 6 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Center
Nucleophilic substitution is a fundamental reaction pathway for sulfonyl chlorides. The strong electrophilicity of the sulfonyl sulfur atom, enhanced by the two oxygen atoms and the chlorine atom, makes it highly susceptible to attack by nucleophiles. This process typically involves the displacement of the chloride ion, which is an excellent leaving group.
The reaction between 5-nitroquinoline-6-sulfonyl chloride and primary or secondary amines is a direct and common method for the synthesis of quinoline (B57606) sulfonamides. cbijournal.com This reaction, known as sulfonylation, proceeds via a nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of the sulfonyl chloride. cbijournal.com A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction. cbijournal.comnih.gov The reaction is versatile, accommodating a wide range of amines to produce a diverse library of sulfonamide derivatives. For instance, studies on analogous quinoline-5-sulfonyl chlorides have shown successful coupling with various amines, including those containing acetylene (B1199291) moieties, in solvents like anhydrous acetonitrile (B52724). nih.govresearchgate.net
Table 1: Representative Synthesis of Quinoline Sulfonamides
| Amine Substrate (R¹R²NH) | Base | Solvent | Product (Quinoline-SO₂NR¹R²) |
|---|---|---|---|
| Primary Amine (RNH₂) | Pyridine | Dichloromethane | N-substituted quinoline sulfonamide |
| Secondary Amine (R₂NH) | Triethylamine | Acetonitrile | N,N-disubstituted quinoline sulfonamide |
| Aniline | Pyridine | Dichloromethane | N-phenyl quinoline sulfonamide |
| Propargylamine | Triethylamine | Acetonitrile | N-propargyl quinoline sulfonamide |
In addition to amines, other nucleophiles can react with this compound to yield a variety of sulfonyl derivatives. The reaction with alcohols in the presence of a base leads to the formation of sulfonate esters. This process is analogous to the synthesis of sulfonamides, with the alcohol's oxygen atom acting as the nucleophile. The versatility of sulfonyl chlorides as derivatization agents allows for reactions with a wide array of nucleophiles. researchgate.netresearchgate.net This reactivity is crucial for creating diverse molecular structures and for the installation of sulfonyl protecting groups. researchgate.net
Table 2: Formation of Quinoline Sulfonyl Derivatives
| Nucleophile | Base | Product |
|---|---|---|
| Alcohol (R-OH) | Pyridine | Quinoline Sulfonate Ester (Quinoline-SO₂OR) |
| Thiol (R-SH) | Triethylamine | Quinoline Thiosulfonate (Quinoline-SO₂SR) |
| Water (H₂O) | (None/Base) | Quinoline Sulfonic Acid (Quinoline-SO₃H) |
Advanced Coupling and Annulation Chemistry
Beyond simple substitution reactions, quinoline sulfonyl chlorides are valuable partners in more complex carbon-carbon and carbon-heteroatom bond-forming reactions. These advanced methods often rely on transition-metal catalysis or radical pathways.
While ionic pathways dominate its chemistry, the sulfonyl chloride group can be involved in radical reactions. The generation of a sulfonyl radical can initiate cascades, though the generation of an aryl radical via the extrusion of sulfur dioxide (SO₂) is more common in coupling reactions. Radical intermediates are highly reactive and can engage a wide range of substrates, including electron-rich and electron-deficient heteroarenes and unactivated olefins. nih.gov In the context of this compound, this pathway would allow for the introduction of the 5-nitroquinolin-6-yl moiety onto various unsaturated molecules.
This compound can participate in ionic reactions with substrates containing multiple bonds. For example, reactions with cyclic imines, which possess a carbon-nitrogen double bond, can lead to diverse products. The reaction is initiated by the attack of the imine nitrogen on the sulfonyl chloride, generating a reactive N-sulfonyliminium ion. This intermediate can then be attacked by nucleophiles present in the reaction medium, such as water or chloride ions, leading to ring-opened or addition products. researchgate.net This reactivity highlights the ability of the sulfonyl chloride to act as an activating agent for subsequent bond formations. researchgate.net
A significant modern application of aryl sulfonyl chlorides is their use in desulfitative cross-coupling reactions. researchgate.net In these processes, the sulfonyl chloride acts as an arylating agent, coupling with a C-H bond of another (hetero)arene. chemrevlett.comchemrevlett.com These reactions are typically catalyzed by transition metals, most commonly palladium. chemrevlett.comchemrevlett.com The proposed mechanism involves the oxidative addition of the sulfonyl chloride to a low-valent palladium catalyst, followed by the extrusion of sulfur dioxide (SO₂) to form an arylpalladium intermediate. chemrevlett.com This intermediate then undergoes a C-H activation/functionalization sequence with the coupling partner to form the new biaryl bond. chemrevlett.com This methodology provides a powerful alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents. chemrevlett.com
Table 3: Key Features of Desulfitative Cross-Coupling
| Feature | Description |
|---|---|
| Catalyst | Typically Palladium-based (e.g., Pd(OAc)₂, Pd/C). chemrevlett.com |
| Process | The C-S bond is cleaved, and SO₂ is extruded. chemrevlett.com |
| Coupling Partner | C-H bonds in various heterocycles (e.g., pyrroles, thiophenes). chemrevlett.comchemrevlett.com |
| Advantage | Avoids the need for pre-functionalized organometallic reagents. chemrevlett.com |
Electrophilic Reactivity in Complex Molecule Assembly
This compound is a bifunctional molecule, possessing two key features that dictate its electrophilic reactivity: the highly reactive sulfonyl chloride group and the electron-deficient quinoline ring system, further deactivated by the presence of a nitro group. The sulfonyl chloride moiety is a potent electrophile, making it susceptible to nucleophilic attack. This reactivity is the primary driver for its use in the assembly of more complex molecules, typically through the formation of sulfonamides.
The reaction of this compound with primary and secondary amines is a cornerstone of its derivatization. This reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed to generate a diverse library of sulfonamide derivatives. The general scheme for this reaction is presented below:
General Reaction Scheme: this compound + R¹R²NH → 5-Nitroquinoline-6-sulfonamide-NR¹R² + HCl
The reaction conditions for these transformations are typically mild, often carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride byproduct. The choice of solvent can vary, with dichloromethane, tetrahydrofuran, and acetonitrile being common options.
The electrophilic character of the sulfonyl chloride group allows for its selective reaction in the presence of other functional groups, making it a valuable tool in the construction of complex molecular architectures. For instance, in a molecule containing both an amine and a less reactive hydroxyl or thiol group, the sulfonyl chloride will preferentially react with the more nucleophilic amine.
Below is an interactive data table summarizing the expected products from the reaction of this compound with a range of nucleophilic amines, illustrating its utility in complex molecule assembly.
| Reactant Amine | Product | Product Class |
| Aniline | N-phenyl-5-nitroquinoline-6-sulfonamide | Aromatic Sulfonamide |
| Piperidine | 6-(piperidin-1-ylsulfonyl)-5-nitroquinoline | Heterocyclic Sulfonamide |
| Benzylamine | N-benzyl-5-nitroquinoline-6-sulfonamide | Aliphatic-Aromatic Sulfonamide |
| Morpholine | 4-((5-nitroquinolin-6-yl)sulfonyl)morpholine | Heterocyclic Sulfonamide |
This reactivity profile underscores the role of this compound as a versatile electrophilic building block for the synthesis of diverse and complex sulfonamides.
Role as a Transient Intermediate in Multi-Step Organic Transformations
In the context of multi-step organic transformations, this compound can function as a transient intermediate. A transient intermediate is a short-lived species that is formed in one step of a reaction mechanism and consumed in a subsequent step. Due to their high reactivity, these intermediates are typically not isolated.
The formation of this compound as a transient species can be envisaged in a one-pot synthesis where 5-nitroquinoline (B147367) is first sulfonated and then immediately reacted with a nucleophile. For example, the reaction could be initiated by the chlorosulfonation of 5-nitroquinoline using chlorosulfonic acid. The resulting this compound, without being isolated, would then be subjected to reaction with an in-situ added nucleophile, such as an amine or alcohol, to yield the final sulfonamide or sulfonate ester product.
A hypothetical multi-step reaction sequence where this compound acts as a transient intermediate is outlined below:
Step 1: Formation of the Transient Intermediate 5-Nitroquinoline + ClSO₃H → [this compound] + H₂O
Step 2: In-situ Reaction with a Nucleophile [this compound] + R-NH₂ → 5-Nitroquinoline-6-sulfonamide-NHR + HCl
The role of this compound as a transient intermediate is particularly relevant in the synthesis of compound libraries for drug discovery or materials science, where rapid access to a diverse range of derivatives is desired. The ability to generate and react this intermediate in a single pot allows for the streamlined production of novel chemical entities based on the 5-nitroquinoline scaffold.
Advanced Analytical and Spectroscopic Characterization Techniques for Research
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation
High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with high precision, HR-MS can distinguish between molecules with the same nominal mass but different elemental formulas.
For 5-Nitroquinoline-6-sulfonyl chloride, HR-MS would be employed to verify its molecular formula, C₉H₅ClN₂O₄S. The technique would provide a highly accurate mass measurement of the molecular ion, which can then be compared to the calculated theoretical mass. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in a characteristic isotopic pattern in the mass spectrum, further corroborating the elemental composition. In studies of similar sulfonyl chlorides, it has been noted that hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid can sometimes be observed during the ionization process. nih.gov
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound [M]⁺
| Mass (Da) | Relative Abundance (%) |
|---|---|
| 271.9713 | 100.00 |
| 272.9747 | 10.37 |
| 273.9684 | 36.77 |
Note: This table represents a predicted isotopic pattern. Actual experimental data would be required for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule, enabling the precise assignment of its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum would be expected to show a set of signals in the aromatic region, corresponding to the protons on the quinoline (B57606) ring system. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the nitro and sulfonyl chloride groups. The coupling patterns (splitting of signals) would reveal the adjacency of protons, aiding in their specific assignment to positions on the quinoline ring. In related nitroquinoline structures, aromatic protons typically appear in the range of 7.5 to 9.0 ppm. nih.gov
Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.8 - 9.2 | dd |
| H-3 | 7.6 - 8.0 | dd |
| H-4 | 8.6 - 9.0 | dd |
| H-7 | 8.2 - 8.6 | d |
Note: These are predicted values based on known substituent effects on the quinoline ring system. dd = doublet of doublets, d = doublet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy probes the carbon skeleton of a molecule. The spectrum of this compound would display distinct signals for each of the nine carbon atoms in the quinoline ring. The chemical shifts of these carbons would be significantly affected by the attached functional groups. The carbons directly bonded to the nitro and sulfonyl chloride groups, as well as those in close proximity, would be expected to appear at different chemical shifts compared to the unsubstituted quinoline.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 150 - 155 |
| C-3 | 122 - 127 |
| C-4 | 135 - 140 |
| C-4a | 128 - 133 |
| C-5 | 145 - 150 |
| C-6 | 138 - 143 |
| C-7 | 125 - 130 |
| C-8 | 130 - 135 |
Note: These are predicted values and would require experimental verification.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the connectivity of atoms in this compound, as well as information about bond lengths, bond angles, and intermolecular interactions in the solid state. A successful crystallographic analysis would yield a detailed structural model, confirming the planar quinoline ring and the geometry of the nitro and sulfonyl chloride substituents.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the nitro (NO₂) and sulfonyl chloride (SO₂Cl) groups. The nitro group typically exhibits strong symmetric and asymmetric stretching vibrations. The sulfonyl chloride group also has characteristic stretching frequencies for the S=O bonds. Additionally, vibrations corresponding to the aromatic quinoline ring system would be observed.
Table 4: Expected Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 |
| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1400 |
| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1170 - 1200 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Note: These are general ranges and the exact peak positions would need to be determined experimentally.
Computational and Theoretical Investigations of 5 Nitroquinoline 6 Sulfonyl Chloride and Its Derivatives
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining the electronic environment and predicting the reactivity of 5-Nitroquinoline-6-sulfonyl chloride.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the ground-state properties of molecules with a favorable balance of accuracy and computational cost. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in optimizing the molecular geometry and calculating key electronic properties. rsc.orguns.ac.rsresearchgate.net
The optimized geometry would reveal crucial bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. The presence of the electron-withdrawing nitro (-NO2) and sulfonyl chloride (-SO2Cl) groups on the quinoline (B57606) scaffold is expected to significantly influence the electronic distribution and geometry of the aromatic system.
Key electronic properties that can be elucidated from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the strong electron-withdrawing nature of the substituents is anticipated to lower both HOMO and LUMO energy levels, potentially resulting in a moderate to small energy gap, indicative of a reactive species.
Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the electron density distribution and identify electrophilic and nucleophilic sites. In this compound, the oxygen atoms of the nitro and sulfonyl groups, as well as the nitrogen atom of the quinoline ring, are expected to be regions of high electron density (negative potential), while the areas around the hydrogen atoms and the sulfur atom of the sulfonyl chloride group would likely exhibit positive electrostatic potential, making them susceptible to nucleophilic attack.
Table 1: Predicted Ground State Properties of this compound from Theoretical DFT Calculations
| Property | Predicted Value/Observation | Significance |
| Optimized Geometry | Planar quinoline core with out-of-plane substituents | Provides the most stable 3D structure. |
| HOMO Energy | Expected to be low | Indicates the electron-donating ability. |
| LUMO Energy | Expected to be low | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | Predicted to be moderate to small | Relates to chemical reactivity and stability. |
| Dipole Moment | Expected to be significant | Indicates the overall polarity of the molecule. |
| MEP Surface | Negative potential on O and N atoms, positive on S and H atoms | Identifies sites for electrophilic and nucleophilic attack. |
Conformational Analysis and Energy Landscapes
The presence of the sulfonyl chloride group, which can rotate around the C-S bond, introduces conformational flexibility to the this compound molecule. A thorough conformational analysis is essential to identify the most stable conformer(s) and to understand the energy barriers between different rotational isomers.
By systematically rotating the dihedral angle involving the quinoline ring and the sulfonyl chloride group and performing energy calculations at each step, a potential energy surface (PES) can be constructed. This analysis would likely reveal one or more low-energy conformers corresponding to minima on the PES. The relative energies of these conformers and the transition states connecting them provide valuable information about the molecule's flexibility and the population of each conformer at a given temperature. It is plausible that the most stable conformation would be one that minimizes steric hindrance between the sulfonyl chloride group and the adjacent atoms on the quinoline ring.
Molecular Dynamics Simulations for Dynamic Behavior Analysis
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. MD simulations of this compound, typically performed in a solvent environment to mimic realistic conditions, can reveal important information about its conformational dynamics, solvation, and interactions with its surroundings. uns.ac.rsresearchgate.net
By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over a period of time, providing a detailed picture of molecular vibrations, rotations, and conformational changes. For this compound, MD simulations could be used to study the rotational dynamics of the sulfonyl chloride group and to assess the stability of the conformers identified through quantum chemical calculations.
Furthermore, analyzing the radial distribution functions (RDFs) from MD simulations in a solvent like water or an organic solvent can provide detailed information about the solvation shell around the molecule. This would reveal how solvent molecules arrange themselves around the different functional groups of this compound, which is crucial for understanding its solubility and reactivity in solution.
Intermolecular Interaction Profiling
In the solid state, the properties of a molecular crystal are governed by the intricate network of intermolecular interactions. Understanding these interactions is key to predicting crystal packing, morphology, and physicochemical properties. Hirshfeld surface analysis and Non-Covalent Interaction (NCI) analysis are powerful computational tools for this purpose.
Hirshfeld Surface Analysis for Crystal Packing Interactions
Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in a crystal lattice. rsc.org By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules, a unique surface is generated for each molecule.
The Hirshfeld surface can be mapped with various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii, providing a visual representation of the most significant interactions. For a hypothetical crystal structure of this compound, one would expect to see prominent interactions involving the nitro and sulfonyl chloride groups.
The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. It is anticipated that O···H, N···H, and Cl···H contacts would be significant contributors to the crystal packing, likely forming a complex network of hydrogen bonds and other weak interactions. Pi-pi stacking interactions between the quinoline rings of adjacent molecules may also play a crucial role in stabilizing the crystal structure.
Table 2: Anticipated Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Contact Type | Expected Contribution | Nature of Interaction |
| O···H/H···O | High | Hydrogen bonding, electrostatic |
| H···H | Moderate to High | van der Waals forces |
| C···H/H···C | Moderate | Weak hydrogen bonding, van der Waals |
| N···H/H···N | Moderate | Hydrogen bonding |
| Cl···H/H···Cl | Moderate | Halogen bonding, weak interactions |
| C···C | Possible | π-π stacking |
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique that allows for the visualization of weak interactions in real space, based on the electron density and its derivatives. The resulting NCI plots show regions of attractive and repulsive interactions, color-coded to indicate their strength. rsc.org
For this compound, an NCI analysis would complement the Hirshfeld surface analysis by providing a more detailed picture of the nature of the non-covalent interactions. It would likely reveal regions of strong attractive interactions (e.g., hydrogen bonds involving the nitro and sulfonyl groups), weaker van der Waals interactions, and repulsive steric clashes. This level of detail is invaluable for a comprehensive understanding of the forces that govern the supramolecular assembly of this compound.
Strategic Applications in Medicinal Chemistry Research and Drug Design
Design and Synthesis of Quinoline-Based Pharmacophores for Biological Investigation
The quinoline (B57606) ring is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.net 5-Nitroquinoline-6-sulfonyl chloride serves as a key starting material for generating novel quinoline-based pharmacophores. The primary reaction involves the coupling of the sulfonyl chloride group with a wide array of primary or secondary amines to yield a library of sulfonamide derivatives. researchgate.net This synthetic strategy allows for the systematic modification of the molecule by introducing various substituents, enabling the exploration of structure-activity relationships (SAR).
For instance, reacting this compound with different amine-containing fragments (R-NH₂) allows for the creation of a diverse set of molecules where the "R" group can be tailored to target specific biological receptors or enzymes. This approach has been successfully used with analogous quinoline sulfonyl chlorides to produce compounds tested for anticancer and antimicrobial activities. researchgate.netnih.gov The synthesis of 8-hydroxyquinoline-5-sulfonamides, for example, involved reacting the corresponding sulfonyl chloride with amines containing acetylene (B1199291) moieties, leading to derivatives with significant activity against cancer cell lines and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov
| Reactant (Amine) | Resulting Pharmacophore Class | Potential Biological Target Area |
|---|---|---|
| Aniline Derivatives | N-Aryl Quinoline Sulfonamides | Kinase Inhibition, Anticancer |
| Piperazine Derivatives | N-Piperazinyl Quinoline Sulfonamides | Serotonin Receptor Ligands, CNS Agents nih.gov |
| Amino Acid Esters | Amino Acid-Quinoline Sulfonamide Conjugates | Enzyme Inhibition, Peptide Mimetics nih.gov |
| Aliphatic Amines | N-Alkyl Quinoline Sulfonamides | General Screening Libraries |
Development of Sulfonamide and Sulfonate Analogues for Receptor Interaction Studies
Once synthesized, sulfonamide and sulfonate analogues derived from this compound are pivotal in studying interactions with biological receptors and enzymes. The sulfonamide linkage is a key structural motif present in a wide range of clinically important drugs, including antibacterial agents and anticancer therapies. researchgate.netnih.gov
A notable application of this strategy is in the development of enzyme inhibitors. For example, quinoline-based sulfonamides have been designed as selective inhibitors of carbonic anhydrase (CA) isoforms. mdpi.com In a study on related compounds, derivatives were synthesized and tested against four human CA isoforms (hCA I, II, IX, and XII). Certain analogues displayed potent, single-digit nanomolar inhibition against the cancer-associated isoforms hCA IX and XII, with high selectivity over the off-target cytosolic isoforms hCA I and II. mdpi.com Such studies are crucial for understanding the binding modes and structural requirements for potent and selective inhibition, often aided by molecular docking simulations to visualize interactions within the enzyme's active site. mdpi.com
| Compound | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) | hCA IX (Kᵢ nM) | hCA XII (Kᵢ nM) |
|---|---|---|---|---|
| Compound 11c | 443.1 | 154.7 | 8.4 | 25.3 |
| Compound 13a | >10000 | 432.5 | 25.8 | 9.8 |
| Compound 13b | 92.1 | 58.3 | 5.5 | 13.2 |
Utilization of Sulfonyl Chlorides as Key Linkers and Building Blocks in Medicinal Chemistry
The sulfonyl chloride functional group is a highly effective chemical handle used as a linker or building block in the assembly of complex molecules. In the context of this compound, this group allows the stable, covalent attachment of the quinoline core to other pharmacophores or molecular scaffolds. This strategy is fundamental in areas like fragment-based drug discovery and the development of conjugated therapeutics, such as antibody-drug conjugates (ADCs). nih.gov
As a linker, the moiety formed from the sulfonyl chloride connects two distinct parts of a molecule, influencing properties such as solubility, stability, and the spatial orientation of the connected fragments. creative-biolabs.com As a building block, the entire this compound unit can be incorporated into a larger synthetic scheme to introduce the quinoline ring system, which is known to participate in critical binding interactions like π-π stacking with aromatic residues in protein targets.
Bioisosteric Strategies Involving the Sulfonyl Group
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group to enhance desired properties without losing biological activity, is a cornerstone of drug design. ufrj.br The sulfonamide group (–SO₂NH–), formed from the sulfonyl chloride, is a well-established non-classical bioisostere of the carboxylic acid group (–COOH).
This bioisosteric relationship is based on similarities in geometry, hydrogen bonding capabilities, and acidic properties. researchgate.net Replacing a carboxylic acid with a sulfonamide in a drug candidate can significantly alter its physicochemical properties, such as pKa, lipophilicity, and metabolic stability. This can lead to improved oral bioavailability, better cell membrane permeability, and a modified pharmacokinetic profile. Therefore, a medicinal chemist working with a quinoline-based lead compound containing a carboxylic acid could synthesize the corresponding sulfonamide derivative using this compound to explore potential therapeutic advantages. ufrj.br
| Property | Carboxylic Acid (-COOH) | Sulfonamide (-SO₂NHR) |
|---|---|---|
| Acidity (pKa) | Typically 4-5 | Typically 9-11 (weaker acid) |
| Geometry | Planar | Tetrahedral around sulfur |
| Hydrogen Bonding | Acceptor and Donor | Acceptor (SO₂) and Donor (NH) |
| Metabolic Stability | Prone to conjugation | Generally more stable |
Application in Peptide Synthesis Methodologies as Activating Reagents
In the realm of peptide chemistry, sulfonyl chlorides serve as activating reagents. While their primary use is not for the routine formation of standard peptide (amide) bonds, they are instrumental in the synthesis of sulfonopeptides. nih.gov Sulfonopeptides are peptide analogues where one or more amide bonds are replaced by a sulfonamide linkage. nih.gov This modification creates a structure that is resistant to enzymatic degradation by peptidases and proteases, a significant advantage for developing peptide-based drugs with improved stability and longer half-lives.
The synthesis involves the reaction of a sulfonyl chloride, such as this compound, with the N-terminal amine of an amino acid or peptide ester. nih.gov This reaction forms a stable sulfonamide bond, effectively mimicking the transition state of amide bond hydrolysis, which can make these analogues potent enzyme inhibitors. nih.gov This application highlights the role of the sulfonyl chloride group in activating the sulfonyl moiety for nucleophilic attack by an amine, a fundamental principle in coupling reactions. thieme-connect.de
Future Research Directions and Emerging Trends in Quinoline Sulfonyl Chloride Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of quinoline (B57606) sulfonyl chlorides often involves harsh reagents such as chlorosulfonic acid or thionyl chloride. guidechem.comnih.gov A significant future trend is the shift towards greener and more sustainable synthetic protocols. This evolution is driven by the need to reduce environmental impact and improve safety and efficiency.
Future methodologies are expected to focus on:
Catalytic Approaches : The use of transition-metal catalysts (e.g., rhodium, ruthenium, copper) has already shown promise in creating functionalized quinolines through C-H bond activation. mdpi.comacs.org Future work will likely adapt these methods for direct and regioselective sulfonyl-chlorination, minimizing the need for multi-step syntheses involving pre-functionalized starting materials.
Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), which can lead to higher yields, improved safety, and easier scalability compared to batch processes. This is particularly relevant for potentially hazardous reactions involved in synthesizing sulfonyl chlorides.
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields in organic synthesis. tandfonline.com Its application to the synthesis of quinoline sulfonyl chlorides could provide rapid access to these valuable intermediates.
Benign Reagents and Solvents : Research will increasingly focus on replacing hazardous chemicals with more environmentally friendly alternatives. This includes exploring solid acid catalysts like Nafion NR50, which are reusable and reduce waste, and employing greener solvents. mdpi.com
Exploration of Unprecedented Reactivity Profiles and Catalytic Applications
While quinoline sulfonyl chlorides are primarily known as precursors to sulfonamides through reactions with amines, their reactivity is far from fully explored. guidechem.com Future research is poised to uncover novel transformations and applications.
Emerging areas of interest include:
Dual-Role Reagents : Recent studies have shown that sulfonyl chlorides can act as both sulfonating and chlorinating agents in a single pot under metal-free conditions, offering new pathways to multi-functionalized quinolines. rsc.org
Deoxygenative Sulfonylation : Novel methods are being developed for the direct sulfonylation of quinoline N-oxides, where the sulfonyl chloride group is installed at the C2 position. mdpi.comnih.gov Exploring this reactivity with substrates like a nitrated quinoline N-oxide could yield previously inaccessible isomers.
Catalyst and Ligand Development : The quinoline nucleus is a privileged scaffold for designing ligands in organometallic catalysis. The sulfonyl chloride group in a molecule like 5-Nitroquinoline-6-sulfonyl chloride can serve as a reactive handle to anchor the quinoline moiety to a solid support, creating recyclable catalysts, or to modify the electronic properties of a ligand for fine-tuning catalytic activity.
Integration of Advanced Computational Design in Synthetic Planning
The integration of computational chemistry is revolutionizing how organic synthesis is planned and executed. For complex molecules like this compound and its derivatives, in silico tools are becoming indispensable for accelerating the discovery process.
Key computational approaches include:
Reaction Prediction : Quantum mechanics methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, predict transition states, and rationalize unexpected outcomes. This can guide the development of new synthetic routes for quinoline sulfonyl chlorides with higher efficiency and selectivity.
Virtual Screening and Molecular Docking : Before undertaking laborious synthesis, computational tools can be used to design and screen virtual libraries of quinoline sulfonamide derivatives for potential biological activity. nih.gov Molecular docking simulations can predict how these molecules might bind to specific biological targets, such as enzymes or receptors, prioritizing the most promising candidates for synthesis. nih.govresearchgate.net
ADMET Prediction : The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. Computational models can assess these properties for hypothetical derivatives, helping to identify and eliminate molecules with unfavorable profiles early in the design phase. nih.gov
Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology
The intersection of organic chemistry and chemical biology offers fertile ground for the application of quinoline sulfonyl chlorides. The quinoline scaffold is present in a vast number of biologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties, among others. nih.govbenthamscience.comorientjchem.orgnih.gov
Future interdisciplinary research will likely leverage the unique properties of these compounds:
Chemical Probes and Activity-Based Probes : The sulfonyl chloride moiety is an electrophilic group capable of reacting with nucleophilic residues in proteins (e.g., lysine, tyrosine). This makes this compound an ideal starting point for designing chemical probes to study enzyme function or to identify new drug targets through activity-based protein profiling (ABPP).
Targeted Covalent Inhibitors : There is a resurgence of interest in covalent drugs due to their potential for high potency and prolonged duration of action. The reactive sulfonyl chloride can act as a "warhead" to form a permanent covalent bond with a specific protein target. By attaching this reactive group to a quinoline scaffold designed to bind selectively to a target of interest, researchers can develop highly specific and potent inhibitors.
Bioorthogonal Chemistry : The sulfonyl chloride group can be used in bioorthogonal reactions to label biomolecules in living systems. By incorporating this functional group into quinoline-based structures, researchers can create tools for imaging, tracking, and studying biological processes in real-time.
Q & A
Q. What are the recommended synthetic routes for 5-Nitroquinoline-6-sulfonyl chloride, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of 5-nitroquinoline-6-amine using chlorosulfonic acid or thionyl chloride under controlled anhydrous conditions. Key parameters include:
- Temperature : Maintain reaction temperatures between 0–5°C to minimize side reactions (e.g., over-sulfonation) .
- Solvent Choice : Use inert solvents like dichloromethane or tetrahydrofuran to stabilize reactive intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity product. Monitor reaction progress via TLC (Rf ≈ 0.3–0.4 in 1:1 ethyl acetate/hexane).
Q. How should researchers safely handle and store this compound?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
- Storage : Store in airtight, light-resistant containers at 2–8°C. Avoid proximity to oxidizing agents (e.g., peroxides) due to risk of exothermic decomposition .
- Stability Testing : Perform periodic FT-IR analysis to detect hydrolysis (e.g., sulfonic acid formation via O-H stretch at 2500–3000 cm⁻¹).
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d6) shows characteristic aromatic protons (δ 8.5–9.2 ppm) and sulfonyl chloride resonance. ¹³C NMR confirms nitrogroup positioning (C5) via deshielding effects .
- Mass Spectrometry : ESI-MS in negative mode typically displays [M-Cl]⁻ peaks.
- Elemental Analysis : Verify %C, %H, %N, and %S within ±0.4% of theoretical values.
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound with amine nucleophiles be resolved?
- Methodological Answer :
- Controlled Kinetic Studies : Vary reaction conditions (pH, solvent polarity) to differentiate between SN1 and SN2 mechanisms. Use UV-Vis spectroscopy to track sulfonamide formation rates .
- Competitive Experiments : Compare reactivity with primary vs. tertiary amines to assess steric/electronic effects.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map transition states and identify rate-limiting steps .
Q. What strategies mitigate degradation of this compound in aqueous environments?
- Methodological Answer :
- Hydrolysis Pathways : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use buffered solutions (pH 4–6) to slow hydrolysis .
- Stabilizers : Test additives like anhydrous MgSO4 or molecular sieves to absorb moisture.
- Degradation Profiling : LC-MS/MS identifies degradation products (e.g., sulfonic acid derivatives) for structure-activity relationship (SAR) analysis.
Q. How can computational modeling predict novel reactions involving this compound?
- Methodological Answer :
- Quantum Mechanical Calculations : Use software like Gaussian or ORCA to model electrophilic aromatic substitution (EAS) at the quinoline core. Compare Fukui indices to predict regioselectivity .
- Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) to design sulfonamide-based inhibitors. Validate with in vitro assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for this compound?
- Methodological Answer :
- Purity Assessment : Re-crystallize samples and compare DSC thermograms. Impurities (e.g., residual solvents) lower melting points .
- Interlaboratory Calibration : Collaborate with independent labs to standardize measurement protocols (heating rate: 1°C/min; sample size: 2–5 mg).
- Meta-Analysis : Aggregate literature data (e.g., NIST Chemistry WebBook) to establish a consensus range .
Experimental Design
Q. What is the optimal approach to scale up this compound synthesis without compromising yield?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
